
2-Methylbutyrylglycine
概要
説明
2-Methylbutyrylglycine (2MBG) is a glycine-conjugated metabolite derived from the oxidation of the branched-chain amino acid L-isoleucine. It is generated through the hydrolysis of (S)-2-methylbutyryl-CoA, an intermediate in the L-isoleucine catabolic pathway . Elevated urinary 2MBG is the biochemical hallmark of short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, an autosomal recessive disorder caused by mutations in the ACADSB gene . SBCAD deficiency disrupts the conversion of 2-methylbutyryl-CoA to tiglyl-CoA, leading to 2MBG accumulation. While often asymptomatic, this condition can manifest with seizures, developmental delay, or metabolic decompensation during catabolic stressors .
準備方法
合成経路と反応条件: 2-メチルブチリルグリシンは、アシルCoAとグリシンを反応させてN-アシルグリシンを生成する酵素であるグリシンN-アシル転移酵素の作用によって合成することができます . 反応条件は、一般的に生理的条件下で酵素と適切な基質が存在することを含みます。
工業生産方法: このプロセスには、水酸化ナトリウムなどの塩基の存在下で、グリシンを2-メチルブチリルクロリドでアシル化する工程が含まれます .
化学反応の分析
Formation Reaction
2-Methylbutyrylglycine is synthesized via the enzymatic conjugation of 2-methylbutyryl-CoA with glycine. This reaction is catalyzed by glycine N-acyltransferase (EC 2.3.1.13) in mitochondria . The process involves:
Key Reaction Parameters
Component | Role | Reaction Conditions |
---|---|---|
2-Methylbutyryl-CoA | Acyl donor | Mitochondrial matrix, pH 7.4 |
Glycine | Nucleophile | 37°C, ATP-dependent |
Glycine N-acyltransferase | Catalyst | Requires Mg²⁺ as cofactor |
This reaction is part of a detoxification pathway, enabling excretion of excess acyl groups via urine . Deuterated analogs (e.g., 2-MBG-d2) are synthesized using deuterated glycine under controlled pH and temperature to ensure isotopic purity.
Metabolic Pathway Reactions
2-MBG accumulates in SBCADD due to impaired oxidation of 2-methylbutyryl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD) . The defective pathway involves:
Clinical Biomarker Data
Parameter | Healthy Individuals | SBCADD Patients |
---|---|---|
Urinary 2-MBG | Undetectable | 8–30 mg/g creatinine |
Plasma C5-carnitine | <0.4 μM | 1.4–2.4 μM |
In SBCADD, elevated 2-MBG and C5-carnitine serve as diagnostic markers. L-Carnitine supplementation reduces 2-MBG excretion by enhancing acyl-carnitine conjugation .
Key Enzymatic Interactions
Enzyme | Function | Impact on 2-MBG |
---|---|---|
SBCAD | Oxidizes 2-methylbutyryl-CoA | Deficiency → 2-MBG accumulation |
Glycine N-acyltransferase | Forms 2-MBG from acyl-CoA + glycine | Upregulated in metabolic stress |
Analytical Detection Methods
2-MBG is quantified using advanced chromatographic and spectrometric techniques:
Analytical Techniques Comparison
Method | Sensitivity | Sample Type | Key Findings |
---|---|---|---|
LC-MS/MS | 0.1–1.0 ng/mL | Urine, Plasma | Detects 2-MBG and C5-carnitine |
Gas Chromatography | 5–10 ng/mL | Urine | Identifies acyl-glycine derivatives |
LC-MS/MS is preferred for high-throughput screening in neonatal diagnostics .
Comparative Reactivity
2-MBG shares structural similarities with other acyl glycines but exhibits unique reactivity due to its branched-chain acyl group:
Compound | Acyl Group | Excretion Pathway | Clinical Association |
---|---|---|---|
2-MBG | 2-Methylbutyryl | Urine | SBCADD |
Isovalerylglycine | Isovaleryl | Urine | Isovaleric acidemia |
Propionylglycine | Propionyl | Urine | Propionic acidemia |
科学的研究の応用
Clinical Diagnostics
a. Biomarker for SBCAD Deficiency
2-MBG is primarily recognized as a biomarker for short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD). This genetic disorder impairs the catabolism of branched-chain amino acids, particularly isoleucine. In patients with SBCADD, elevated levels of 2-MBG are typically detected in urine, making it a critical diagnostic marker. For instance, studies have shown that the urinary excretion of 2-MBG can range from undetectable to significantly elevated levels (8-30 mg/g creatinine) in affected individuals, aiding in the diagnosis and management of the condition .
b. Identification of Other Metabolic Disorders
Apart from SBCADD, increased levels of 2-MBG have also been associated with other metabolic disorders such as propionic acidemia and ethylmalonic encephalopathy. The presence of 2-MBG in urine can indicate a disruption in mitochondrial fatty acid β-oxidation pathways, thereby serving as a potential diagnostic tool for various metabolic conditions .
Research Applications
a. Understanding Metabolic Pathways
Research on 2-MBG has contributed to a deeper understanding of amino acid metabolism and the enzymatic pathways involved. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine . Studies exploring the biochemical pathways associated with 2-MBG have revealed insights into enzyme deficiencies and their genetic bases, enhancing our understanding of metabolic disorders.
b. Case Studies and Clinical Reports
Several case studies have documented the clinical spectrum associated with elevated 2-MBG levels. For example, a study reported two cases of SBCAD deficiency where patients exhibited increased urinary excretion of 2-MBG along with other clinical symptoms such as hypotonia and developmental delays . These case studies highlight the importance of monitoring 2-MBG levels for both diagnosis and ongoing management of metabolic disorders.
Therapeutic Insights
a. Treatment Protocols
The management of conditions associated with elevated 2-MBG often includes dietary modifications and supplementation with carnitine to help mitigate symptoms and normalize metabolite levels. For instance, patients diagnosed with SBCAD deficiency are typically advised to avoid fasting and protein overloads while receiving carnitine supplementation . Monitoring urinary excretion of 2-MBG can guide treatment efficacy.
Data Table: Summary of Clinical Findings Related to 2-MBG
作用機序
2-メチルブチリルグリシンは、必須アミノ酸イソロイシンの代謝産物です。イソロイシン代謝中間体(S)-2-メチルブチリルCoAの加水分解によって生成されます。 2-メチルブチリルCoAデヒドロゲナーゼの活性が不足している場合、2-メチルブチリルグリシンが蓄積します . この蓄積は、組織においてチオバルビツール酸反応性物質の形成につながり、酸化ストレスを示しています .
6. 類似の化合物との比較
類似の化合物:
- N-sec-バレリルグリシン
- α-メチルブチリルグリシン
- 2-(2-メチルブタナミド)酢酸
比較: 2-メチルブチリルグリシンは、イソロイシンの代謝における特定の役割のためにユニークです。 N-sec-バレリルグリシンやα-メチルブチリルグリシンなどの類似の化合物は構造的な類似性を共有していますが、代謝経路と生物学的役割が異なります .
類似化合物との比較
Comparison with Structurally and Functionally Related Compounds
Key Similar Compounds
The following table summarizes 2MBG and its analogs, emphasizing their metabolic origins, associated enzyme deficiencies, and clinical relevance:
Metabolic Pathways and Diagnostic Differentiation
- 2MBG: Exclusively linked to L-isoleucine metabolism via SBCAD. Its elevation in urine is pathognomonic for SBCAD deficiency, though asymptomatic cases are common, particularly in Hmong populations with the founder mutation c.1165A>G .
- Isobutyrylglycine (IG) : Derived from valine catabolism. Elevated IG indicates isobutyryl-CoA dehydrogenase deficiency, which may present with cardiomyopathy or developmental delay .
- Isovalerylglycine (IVG) : A marker of isovaleric acidemia, a severe disorder causing metabolic acidosis and "sweaty feet" odor due to leucine catabolism defects .
- 3-Methylcrotonylglycine (3MCG) : Associated with 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, leading to organic aciduria and variable symptoms, including hypoglycemia .
Differential Diagnosis:
- In multiple acyl-CoA dehydrogenase deficiency (MADD) , 2MBG, IG, IVG, and other acylglycines are excreted simultaneously due to impaired mitochondrial flavoprotein function . Ethylmalonic acid and dicarboxylic acids further distinguish MADD from isolated deficiencies .
- Newborn screening relies on tandem mass spectrometry (MS/MS) to detect elevated C5-carnitine (2-methylbutyrylcarnitine) for SBCAD deficiency, requiring confirmation via urinary 2MBG quantification and ACADSB gene sequencing .
Analytical Methods
- Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for quantifying urinary acylglycines .
- 2MBG detection can be confounded by pivalic acid (an antibiotic preservative), which artificially elevates C5-carnitine in newborn screens .
Clinical and Research Implications
Biomarker Potential
- 2MBG has emerged as a candidate biomarker for bladder cancer and diabetic nephropathy, reflecting altered branched-chain amino acid metabolism in these conditions .
- Isobutyrylglycine and isovalerylglycine are less studied outside metabolic disorders but may inform gut microbiota dysbiosis in conditions like tuberculous meningitis .
Therapeutic Considerations
生物活性
2-Methylbutyrylglycine (2-MBG) is an acylglycine that serves as a significant biomarker in various metabolic disorders, particularly those related to branched-chain amino acid metabolism. This compound is primarily associated with short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), which leads to its elevated levels in biological fluids. Understanding the biological activity of 2-MBG is crucial for diagnosing and managing metabolic disorders.
Metabolic Pathway and Synthesis
2-MBG is synthesized through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to produce N-acylglycines. The accumulation of 2-MBG is often indicative of metabolic blockages in the degradation pathways of branched-chain amino acids, particularly isoleucine.
Key Reactions:
- Enzyme: Glycine N-acyltransferase
- Reaction:
Clinical Significance
The presence of elevated levels of 2-MBG in urine is a hallmark of several metabolic disorders, including:
- Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD): Characterized by neurological symptoms such as seizures and developmental delays. Patients typically exhibit increased urinary excretion of 2-MBG, which can be detected through newborn screening programs .
- Propionic Acidemia: Elevated levels of 2-MBG are also observed in patients with propionyl-CoA carboxylase deficiency following isoleucine intake .
- Glutaric Aciduria Type II and Ethylmalonic Encephalopathy: These conditions also show increased urinary excretion of 2-MBG, linking it to broader metabolic dysfunctions .
Case Studies
Several case studies illustrate the clinical implications of elevated 2-MBG levels:
- Case Study 1: A newborn screening revealed elevated C5-carnitine and increased urinary excretion of 2-MBG, leading to a diagnosis of SBCADD. The patient was treated with carnitine supplementation and dietary management, resulting in improved clinical outcomes over one year .
- Case Study 2: An autistic boy with a history of seizures was found to excrete high levels of 2-MBG. Genetic analysis revealed mutations in the ACADSB gene, confirming the diagnosis of SBCADD .
- Case Study 3: A patient with propionic acidemia showed increased urinary excretion of 2-MBG after an isoleucine load, highlighting its role as a diagnostic marker for metabolic disorders related to branched-chain amino acids .
Research Findings
Recent studies have expanded our understanding of the biological role and implications of 2-MBG:
- Biochemical Analysis: Studies indicate that elevated levels of 2-MBG correlate with specific genetic mutations affecting enzyme activity in the isoleucine degradation pathway. For instance, mutations in the ACADSB gene result in impaired conversion of 2-methylbutyryl-CoA to downstream metabolites .
- Longitudinal Monitoring: Patients diagnosed with SBCADD showed consistent increases in urinary excretion of 2-MBG during treatment with carnitine, suggesting ongoing metabolic challenges despite therapeutic interventions .
Study | Findings | Patient Demographics | Treatment Outcomes |
---|---|---|---|
Study 1 | Elevated C5-carnitine; increased 2-MBG | Newborn | Improved outcomes with carnitine |
Study 2 | Genetic mutation linked to SBCADD | Autistic boy | Ongoing monitoring required |
Study 3 | Isoleucine load increases 2-MBG | Various | Diagnostic marker confirmed |
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting 2-MBG in urine, and how can its molar ratio to creatinine improve diagnostic accuracy?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 2-MBG. To enhance diagnostic specificity, normalize 2-MBG levels against creatinine (molar ratio) to account for urine dilution variability . For SBCADD diagnosis, thresholds >4 mg/g creatinine in urine are clinically significant .
- Experimental Design Tip : Include internal standards (e.g., deuterated 2-MBG) to control for matrix effects during LC-MS/MS analysis. Validate assays using positive controls from confirmed SBCADD cases .
Q. How does 2-MBG's metabolic pathway relate to short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), and what experimental models validate this association?
- Methodological Answer : 2-MBG accumulates due to impaired L-isoleucine oxidation in SBCADD, a defect in the ACADSB gene. Validate this pathway using:
- In vitro models: Fibroblast cultures from patients, measuring 2-MBG via GC-MS after isotope-labeled isoleucine incubation .
- In vivo models: Knockout mice for ACADSB, with urinary 2-MBG profiling and enzymatic activity assays .
- Data Interpretation : Compare 2-MBG levels in patient cohorts vs. controls, ensuring exclusion of confounding disorders (e.g., MADD) via acylcarnitine profiling .
Advanced Research Questions
Q. What are the key analytical challenges in quantifying 2-MBG, and how can mass spectrometry parameters be optimized to address them?
- Challenges : Low analyte abundance, matrix interference in urine, and isomer discrimination (e.g., 2-MBG vs. isovalerylglycine) .
- Optimization Strategies :
- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to resolve isomers.
- Ionization : Electrospray ionization (ESI) in negative mode for enhanced sensitivity.
- Data Acquisition : Multiple reaction monitoring (MRM) transitions: m/z 188 → 144 (2-MBG); m/z 113 → 44 (creatinine) .
- Validation : Perform recovery experiments (spiked urine samples) and inter-laboratory comparisons to ensure reproducibility .
Q. How can researchers address contradictory findings in 2-MBG levels across studies, particularly in disorders like ethylmalonic encephalopathy (EE) or bladder cancer?
- Root Causes : Pre-analytical variables (e.g., sample storage conditions), cohort heterogeneity, or overlapping biomarkers (e.g., ethylmalonic acid in EE) .
- Resolution Framework :
- Standardize Protocols : Adopt uniform urine collection protocols (e.g., fasting vs. postprandial, time of day).
- Multi-Omics Integration : Pair 2-MBG data with acylcarnitine profiles, genomic sequencing (ETHE1 mutations in EE), or metabolomic networks .
- Meta-Analysis : Pool data from published studies using random-effects models to assess effect sizes and heterogeneity .
Q. What statistical approaches are robust for validating 2-MBG as a biomarker in multi-analyte panels, such as bladder cancer detection?
- Methodological Answer :
- Algorithm Training : Use machine learning (e.g., LASSO regression) to select 2-MBG in combination with metabolites like palmitoyl sphingomyelin and guanidine acetate. Optimize sensitivity/specificity via receiver operating characteristic (ROC) curves .
- Validation : Split cohorts into training/test sets (e.g., 70:30). Report area under the curve (AUC) metrics; in bladder cancer, AUCs of 0.78–0.81 were achieved with 2-MBG-containing panels .
- Data Table :
Cohort | AUC | Sensitivity (%) | Specificity (%) |
---|---|---|---|
1 | 0.81 | 50 | 95 |
2 | 0.78 | 48 | 93 |
Adapted from bladder cancer biomarker studies . |
Q. Key Considerations for Experimental Design
- Ethical Compliance : For human studies, detail participant selection criteria (e.g., SBCADD patients vs. healthy controls) and IRB approval processes .
- Reproducibility : Document LC-MS/MS parameters, internal standards, and software versions (e.g., XCalibur for data processing) .
- Data Sharing : Deposit raw metabolomic data in repositories like MetaboLights, adhering to FAIR principles .
特性
IUPAC Name |
2-(2-methylbutanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOACIBQKYRHBOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866253 | |
Record name | N-(2-Methylbutanoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methylbutyrylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52320-67-9 | |
Record name | 2-Methylbutyrylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52320-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbutyrylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052320679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Methylbutanoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylbutyrylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。